molecular formula C9H12 B046885 Mesitylene CAS No. 108-67-8

Mesitylene

Cat. No.: B046885
CAS No.: 108-67-8
M. Wt: 120.19 g/mol
InChI Key: AUHZEENZYGFFBQ-UHFFFAOYSA-N
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Description

Mesitylene, also known as 1,3,5-trimethylbenzene, is an aromatic hydrocarbon with the chemical formula C₉H₁₂. It is a derivative of benzene, featuring three methyl groups symmetrically positioned around the benzene ring. This compound is a colorless liquid with a sweet, aromatic odor and is a component of coal tar, which is its traditional source .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesitylene can be synthesized through several methods:

Industrial Production Methods: Industrially, this compound is primarily produced through the transalkylation of xylene due to its efficiency and cost-effectiveness. The process involves the use of solid acid catalysts to facilitate the reaction .

Chemical Reactions Analysis

Mesitylene undergoes various chemical reactions, including:

    Oxidation: Oxidation of this compound with nitric acid yields trimesic acid (C₆H₃(COOH)₃). Using manganese dioxide, a milder oxidizing agent, 3,5-dimethyl benzaldehyde is formed.

    Bromination: Bromination of this compound occurs readily, giving mesityl bromide: [ (\text{CH}_3)_3\text{C}_6\text{H}_3 + \text{Br}_2 \rightarrow (\text{CH}_3)_3\text{C}_6\text{H}_2\text{Br} + \text{HBr} ]

    Organometallic Chemistry: this compound acts as a ligand in organometallic chemistry.

Scientific Research Applications

Organic Synthesis

Mesitylene serves as an effective precursor in catalytic reactions due to its stability and ease of functionalization. It is utilized in the production of pharmaceuticals, polymers, and fine chemicals. The use of this compound in catalytic processes not only enhances efficiency but also promotes environmentally friendly manufacturing practices by reducing waste .

Metal-Organic Frameworks (MOFs)

Research indicates that this compound can be incorporated into MOFs to enhance their catalytic properties. For instance, this compound was exchanged for o-xylene in specific MOF structures, resulting in improved adsorption capabilities for various gases .

Selective Monoacylation

In industrial applications, this compound is monoacylated to create important intermediates for fine chemical production. Studies have detailed the kinetics and mechanisms involved in this process, highlighting its significance in synthetic organic chemistry .

Advanced Energy Systems

This compound has been explored for its electrochemical properties, particularly in energy storage systems. It plays a crucial role in the preparation of hierarchically structured fullerene C70 cubes (HFC), which exhibit excellent sensing capabilities for vapor-phase aromatic solvents due to their mesoporous architecture .

Lithium-ion Batteries

Recent research has investigated the use of this compound as a solvent in lithium-ion batteries, where it contributes to improved ionic conductivity and overall battery performance .

Adsorption of Volatile Organic Compounds (VOCs)

This compound has shown remarkable efficacy in adsorbing VOCs from air and water. Its application in creating amine-enriched porous polymer gels (NUT-21-TETA) demonstrates its potential for environmental remediation by effectively removing heavy metals such as Pb²⁺ ions from aqueous solutions .

Spray-Coating Industry

In the spray-coating industry, this compound is used as a solvent due to its favorable evaporation characteristics and ability to dissolve various polymers .

Synthesis of Nitrogen-Based Linkers

A study focused on synthesizing tritopic nitrogen-containing linkers using this compound as a core component demonstrated the compound's utility in creating complex molecular structures with potential applications in drug delivery systems .

Heavy Metal Ion Removal

The development of NUT-21-TETA showcases this compound's role as a precursor for materials with high adsorption capacities for heavy metal ions, outperforming other benchmark adsorbents with a maximum capacity of 1211 mg/g for Pb²⁺ ions according to the Langmuir model .

Summary Table: Key Applications of this compound

Application AreaDescriptionNotable Findings
Organic SynthesisPrecursor for pharmaceuticals and fine chemicalsEnhances efficiency and reduces waste in production processes
Catalytic ReactionsIncorporated into MOFs for improved gas adsorptionSignificant improvements observed in catalytic activity
Energy StorageUsed in advanced energy systems like lithium-ion batteriesContributes to enhanced ionic conductivity
Environmental RemediationEffective adsorbent for VOCs and heavy metalsHigh adsorption capacity demonstrated in studies
Spray-Coating IndustrySolvent used due to favorable evaporation propertiesEnhances performance of spray-coating applications

Mechanism of Action

Mesitylene is one of three isomeric trimethylbenzenes, the others being 1,2,4-trimethylbenzene (pseudocumene) and 1,2,3-trimethylbenzene (hemimellitene). These compounds share the same molecular formula (C₉H₁₂) but differ in the positions of the methyl groups on the benzene ring. This compound’s symmetrical structure gives it unique properties, such as higher stability and distinct reactivity compared to its isomers .

Comparison with Similar Compounds

  • 1,2,4-Trimethylbenzene (Pseudocumene)
  • 1,2,3-Trimethylbenzene (Hemimellitene)

Mesitylene’s unique symmetrical structure and reactivity make it a valuable compound in various scientific and industrial applications.

Biological Activity

Mesitylene, also known as 1,3,5-trimethylbenzene, is a colorless liquid aromatic hydrocarbon with the chemical formula C₉H₁₂. It is primarily used as a solvent and in the production of various chemical compounds. This article delves into the biological activity of this compound, focusing on its metabolic effects, cytotoxicity, and potential applications in biological systems.

Metabolism and Toxicity

This compound undergoes metabolic transformation in living organisms, particularly in the liver, lungs, and kidneys. Research indicates that repeated exposure to this compound can enhance the activity of microsomal enzymes responsible for xenobiotic metabolism. In a study involving rats, it was found that:

  • Increased Enzyme Activity : Repeated administration of this compound resulted in elevated levels of cytochrome P-450 and other specific enzymes associated with its metabolism in the liver and lungs. This increase was linked to the formation of 3,5-dimethylbenzoic acid (3,5-DMBA), a metabolite excreted via urine .
  • Tissue Distribution : Following exposure to this compound, its concentration in various tissues was monitored. The results indicated that this compound was rapidly eliminated from the bloodstream post-exposure, with significant retention noted in lung tissues during initial exposures but reduced upon repeated exposure .

Cytotoxic Effects

The cytotoxic properties of this compound have been investigated in various cell lines. For instance:

  • Cell Viability Studies : In vitro assays demonstrated that this compound exhibited varying degrees of cytotoxicity against tumor cell lines such as U937 and MOLT-3. Compounds derived from this compound showed pro-apoptotic activity and metabolic inhibition at different concentrations .
  • Dose-Response Relationship : The effectiveness of this compound derivatives in inhibiting metabolic activity was assessed through MAIC50 values (the concentration required to inhibit 50% of cell viability). For example, one derivative showed a MAIC50 value significantly lower than that of etoposide, a known chemotherapeutic agent .

Tables of Biological Activity

The following tables summarize key findings related to the biological activity of this compound:

Study Exposure Type Findings Reference
Rat StudyRepeated InhalationIncreased liver enzyme activity; rapid blood elimination
CytotoxicityTumor Cell LinesVarying MAIC50 values indicating cytotoxic potential

Case Studies

  • Repeated Exposure in Rats : A study showed that after repeated exposure to this compound vapors at concentrations of 100 and 250 ppm, there was an increase in 3,5-DMBA levels in lung tissues compared to single exposure. This suggests that chronic exposure may lead to enhanced metabolic activation and toxicity .
  • Cytotoxic Activity Evaluation : In another investigation involving several this compound derivatives, it was found that compounds with specific structural modifications exhibited higher cytotoxic effects on stimulated peripheral blood mononuclear cells (PBMCs) compared to others. This highlights the importance of chemical structure in determining biological activity .

Q & A

Q. How can combustion analysis be used to determine the empirical formula of mesitylene?

Answer: Combustion analysis involves burning a known mass of this compound (C₉H₁₂) in oxygen and quantifying the CO₂ and H₂O produced. For example, burning 0.650 g of this compound yields 2.14 g CO₂ and 0.585 g H₂O. The moles of carbon and hydrogen are calculated from the CO₂ and H₂O masses, respectively, using molar masses (12.01 g/mol for C, 1.008 g/mol for H). The molar ratio of C:H confirms the empirical formula (C₃H₄), which is scaled to the molecular formula (C₉H₁₂) based on the molecular weight (120.19 g/mol) .

Q. What methodologies are employed to resolve contradictions in this compound's thermodynamic data across studies?

Answer: Discrepancies in thermodynamic properties (e.g., enthalpy of formation, entropy) require cross-validation using multiple techniques:

  • Experimental validation: Repetition of calorimetry or gas-phase measurements under controlled conditions .
  • Computational modeling: Density Functional Theory (DFT) or ab initio methods to predict thermodynamic parameters and compare with experimental values .
  • Data normalization: Adjusting values to standard reference states (e.g., 298 K, 1 atm) using established thermochemical cycles .

Q. How can this compound's role in catalytic C-H activation be investigated experimentally and computationally?

Answer:

  • Experimental: Isotopic labeling (e.g., H/D exchange studies) to track reaction pathways in iridium or palladium catalytic systems. For example, benzylic H/D exchange in [Ir(O₂CR)₂(H₂O)(Phebox)] complexes at 130°C in this compound reveals rate-limiting C-H activation steps .
  • Computational: B3LYP or M06 methods model transition states (e.g., TS188 in Ir systems) and compare activation barriers with experimental kinetics. Proton-catalyzed pathways via Wheland intermediates are also simulated .

Q. What spectroscopic techniques are optimal for characterizing this compound's structure and purity?

Answer:

  • IR spectroscopy: Identifies functional groups (e.g., C-H stretching at ~3000 cm⁻¹, aromatic ring vibrations). Reference spectra (e.g., Coblentz Society’s database at 2.5 mmHg pressure) ensure accuracy .
  • NMR: ¹H and ¹³C NMR confirm symmetry (three equivalent methyl groups) and aromaticity. For example, this compound’s single ¹H NMR peak at ~6.8 ppm (aryl protons) and a singlet for methyl groups .
  • Mass spectrometry: High-resolution MS validates molecular weight (120.19 g/mol) and fragmentation patterns .

Q. How do this compound's solvent properties influence its use in nanoparticle synthesis?

Answer: this compound’s high boiling point (165°C) and chemical inertness make it suitable for high-temperature reactions. In magnetic hyperthermia studies, Fe nanoparticles are dispersed in this compound to prevent oxidation during heating (e.g., 12 mg NPs in 0.5 mL this compound under inert atmosphere). Its low polarity also stabilizes hydrophobic nanoparticles .

Q. What thermodynamic models best predict this compound's vapor-liquid equilibrium (VLE) in solvent mixtures?

Answer: For ethanol/mesitylene or n-butanol/mesitylene systems:

  • NRTL model: Regression of experimental VLE data determines binary interaction parameters, minimizing deviations in vapor-phase composition .
  • UNIQUAC model: With 4 interaction parameters, it outperforms simpler models in predicting activity coefficients for azeotropic mixtures .

Q. How can this compound's safety risks be mitigated in laboratory settings?

Answer:

  • Ventilation: Use fume hoods to limit inhalation exposure (acute toxicity: LC50 inhalation = 24,000 mg/m³) .
  • Storage: Keep in glass containers away from oxidizers (flammability: flash point = 54°C) .
  • PPE: Wear nitrile gloves and safety goggles to prevent skin/eye irritation .

Q. What synthetic routes optimize the production of this compound-derived fine chemicals?

Answer:

  • Oxidation: Trifluoroperacetic acid oxidizes this compound to mesitol (antioxidant precursor) .
  • Nitration: Controlled nitration at low temperatures (<10°C) yields 2,4,6-trinitrothis compound, a precursor for dyes .
  • Friedel-Crafts alkylation: this compound’s electron-rich ring facilitates electrophilic substitution for polymer additives .

Q. How is this compound utilized in advanced materials like covalent organic frameworks (COFs)?

Answer: this compound acts as a solvent in solvothermal synthesis of COFs (e.g., TpPa-1). Its low polarity and high boiling point enable slow, controlled polymerization, improving crystallinity. Post-synthetic modification removes this compound via Soxhlet extraction .

Q. What computational approaches validate this compound's role in neutron scattering experiments?

Answer: Solid this compound’s neutron scattering kernels are modeled using frequency spectra optimized against experimental data (e.g., at 32 K). MCNP code simulations predict neutron moderation efficiency in this compound-toluene mixtures, validated against LINAC-based experiments .

Properties

IUPAC Name

1,3,5-trimethylbenzene
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InChI

InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3
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InChI Key

AUHZEENZYGFFBQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1)C)C
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID6026797
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Molecular Weight

120.19 g/mol
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Physical Description

1,3,5-trimethylbenzene appears as a colorless liquid with a peculiar odor. Insoluble in water and less dense than water. Flash point near 123 °F. May be toxic by ingestion and inhalation. Used to make plastics and dyes., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a distinctive, aromatic odor.
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Record name Benzene, 1,3,5-trimethyl-
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Boiling Point

329 °F at 760 mmHg (NIOSH, 2023), 164.7 °C at 760 mm Hg, Boiling point = 98.9 °C at 100 mm Hg, 61 °C at 20 mm Hg, 47.4 °C at 10 mm Hg, and 9.6 °C at 1.0 mm Hg, 164.00 to 165.00 °C. @ 760.00 mm Hg, 165 °C, 329 °F
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Flash Point

122 °F (NIOSH, 2023), 122 °F (50 °C) (Closed cup), 50 °C c.c., 122 °F
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Solubility

0.002 % (NIOSH, 2023), Miscible with alcohol, ether, benzene, Miscible in ethanol, ethyl ether, acetone, Miscible with oxygenated and aromatic solvents., In water, 48.2 mg/L at 25 °C, 0.0482 mg/mL at 25 °C, Solubility in water: very poor, 0.002%
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Density

0.86 (NIOSH, 2023) - Less dense than water; will float, 0.8637 at 20 °C/4 °C, Relative density (water = 1): 0.86, 0.86
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Vapor Density

1.006 AT 20 °C (AIR = 1), Relative vapor density (air = 1): 4.1
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Vapor Pressure

2 mmHg (NIOSH, 2023), 2.48 [mmHg], Vapor pressure = 1.86 mm Hg @ 20 °C, 2.48 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.25, 2 mmHg
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Impurities

Mesitylene contains 1 wt% pseuodocumeme and 0.5 wt% other aromatic compounds
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Color/Form

Clear, colorless liquid

CAS No.

108-67-8
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Melting Point

-49 °F (NIOSH, 2023), -44.8 °C, Liquid Molar Volume= 0.139524 cu m/kmol; IG Heat of Formation= -1.59X10+7 J/kmol; Heat of Fusion at the melting point= 9.5144X10+6 J/kmol, -44.7 °C, -45 °C, -49 °F
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Synthesis routes and methods I

Procedure details

In accordance with the procedure of Example 4, 10 g (0.043 mol) of ZrCl4 are added at 60° C. under argon over the course of 1 hour and 10 minutes to a stirred mixture of 60 ml of mesitylene, 8 g (0.043 mol) of ferrocene and 5.7 g (0.043 mol) of sublimed AlCl3. Working up is effected as in Example 4, affording 20.1 g (83.4% of theory) of crude (η6 -mesitylene)-η5 -(cyclopentadienyl)-iron(II) tetrapnenylborate.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Referring to Table 1 above, the Conversion ("Conv.") was a weight percent conversion and was calculated by: ##EQU1## Selectivity ("Selec.") in Table 1 means, as appropriate: ##EQU2## The Yield means, as appropriate, the yield of 2-methyl-4-(3-bromophenyl)-3-butyn-2-ol: ##STR15## or 1,3-di(3-methyl-3-hydroxy-1-butynyl)benzene: ##STR16## and was calculated as the product of Conversion times Selectivity. Selectivities and yields were calculated only on isolated crude products by gas chromatography with an appropriate internal standard (mesitylene).
Quantity
0 (± 1) mol
Type
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Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

In the comparative example performed without any catalyzer being present, the current yield is 35% and the stoichiometric yield is 61% and the mixture of isomeric acetates contains 93% of 2,4,6-trimethylphenylacetate and 7% of 3,5-dimethylbenzylacetate.
[Compound]
Name
acetates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,5-dimethylbenzylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Further, the insulating liquid can include a known liquid as the insulating liquid in addition to the fatty acid triglyceride as described above. Specifically, there can be cited silicone oil such as KF96, KF4701, KF965, KS602A, KS603, KS604, KF41, KF54, FA630 (produced by Shin-Etsu Chemical Co., Ltd.), TSF410, TSF433, TSF434, TSF451, TSF437 (produced by Momentive Performance Materials Inc.), or SH200 (produced by Dow Corning Toray Co., Ltd.), aliphatic hydrocarbon such as TSOPAR-E, ISOPAR-G, ISOPAR-H, ISOPAR-L (produced by Exxon Mobil Corp.), Cosmo White P-60, Cosmo White P-70, Cosmo White P-120 (produced by Cosmo Oil Lubricants Co., Ltd.), Dyna Freshia W-8, Daphne Oil CP, Daphne Oil KP, Transformer Oil H, Transformer Oil G, Transformer Oil A, Transformer Oil B, Transformer Oil S (produced by Idemitsu Kosan Co., Ltd.), Shellsol 70, Shellsol 71 (produced by Shell Oil Company, Ltd.), Amsco OMS, Amsco 460 solvent (produced by American Mineral Spirits Company, Ltd.), low-viscosity/high-viscosity liquid paraffins (produced by Waco Pure Chemical Industries, Ltd.), octane, isooctane, decane, isodecane, decalin, nonane, dodecane, isododecane, cyclohexane, cyclooctane, cyclodecane, a resolvent of the fatty acid triglyceride such as fatty acid monoglyceride, fatty acid diglyceride, glycerine, or a fatty acid, a synthetic esters liquid such as Prifer 6813 (produced by UNIQUEMA), benzene, toluene, xylene, mesitylene, fatty acid monoester, and so on, and one species or a combination of two or more species out of these compounds can be used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Following a procedure similar to that of Example 1D but using 63 g. of 1-(4-methoxyphenyl)-2-phenyl-4,5,6,7-tetrahydroindole and 18 g. of 10% palladium-on-charcoal in 600 ml. mesitylene (18 hours reflux) there was obtained, on recrystallization first from isopropyl alcohol and then from tetrahydrofuran-hexane, 58.5 g. of 1-(4-methoxyphenyl)-2-phenylindole; m.p. 141°-142°C.
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
0 (± 1) mol
Type
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Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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